4-amino-N-{N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]carbamimidoyl}benzenesulfonamide
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Overview
Description
4-AMINO-N-[{[(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDENE)METHYL]AMINO}(IMINO)METHYL]BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its biological activity, and a phenylcyclohexylidene moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[{[(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDENE)METHYL]AMINO}(IMINO)METHYL]BENZENESULFONAMIDE typically involves multiple steps, including the formation of the phenylcyclohexylidene intermediate and subsequent reactions to introduce the sulfonamide group. Common synthetic routes may involve:
Formation of the Phenylcyclohexylidene Intermediate: This step often involves the reaction of cyclohexanone with benzaldehyde under basic conditions to form the phenylcyclohexylidene intermediate.
Introduction of the Sulfonamide Group: The intermediate is then reacted with sulfonamide reagents under acidic or basic conditions to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-[{[(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDENE)METHYL]AMINO}(IMINO)METHYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-AMINO-N-[{[(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDENE)METHYL]AMINO}(IMINO)METHYL]BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-AMINO-N-[{[(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDENE)METHYL]AMINO}(IMINO)METHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide compounds with similar biological activity.
Phenylcyclohexylidene Derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
4-AMINO-N-[{[(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDENE)METHYL]AMINO}(IMINO)METHYL]BENZENESULFONAMIDE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H20N4O4S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(1E)-2-(4-aminophenyl)sulfonyl-1-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylidene]guanidine |
InChI |
InChI=1S/C20H20N4O4S/c21-15-6-8-16(9-7-15)29(27,28)24-20(22)23-12-17-18(25)10-14(11-19(17)26)13-4-2-1-3-5-13/h1-9,12,14,25H,10-11,21H2,(H2,22,24)/b23-12+ |
InChI Key |
GLIJHYMYLYLAPE-FSJBWODESA-N |
Isomeric SMILES |
C1C(CC(=O)C(=C1O)/C=N/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/N)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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